molecular formula C20H13ClN2 B2497480 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline CAS No. 21911-93-3

6-Chloro-4-phenyl-2-(4-pyridyl)quinoline

Cat. No.: B2497480
CAS No.: 21911-93-3
M. Wt: 316.79
InChI Key: NLDZNXLHEPMPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Mode of Action:

Based on related quinoline derivatives, we can infer that 6-CPQ likely interacts with cellular components involved in various processes. One possibility is that it affects microtubule dynamics. For instance, a related compound, I2 , inhibits microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis . While this specific mechanism hasn’t been directly confirmed for 6-CPQ, it provides a potential avenue for investigation.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-2-(4-pyridyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Functionalized quinoline derivatives

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-trichloromethyl-quinoline
  • 6-Chloro-2-(4-pyridinyl)-4-quinolinol
  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 6-Chloro-4-quinolinol

Uniqueness

6-Chloro-4-phenyl-2-(4-pyridyl)quinoline stands out due to its unique combination of a chloro group, phenyl ring, and pyridyl group, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological effects compared to its analogs .

Properties

IUPAC Name

6-chloro-4-phenyl-2-pyridin-4-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2/c21-16-6-7-19-18(12-16)17(14-4-2-1-3-5-14)13-20(23-19)15-8-10-22-11-9-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDZNXLHEPMPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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